molecular formula C11H9Cl2F2NO B6244842 1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride CAS No. 2408962-98-9

1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride

Cat. No.: B6244842
CAS No.: 2408962-98-9
M. Wt: 280.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a chloro group at the first position and a 2,2-difluoroethoxy group at the fourth position of the isoquinoline ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline as the starting material.

    Chlorination: Isoquinoline is chlorinated at the first position using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form 1-chloroisoquinoline.

    Etherification: The 1-chloroisoquinoline undergoes etherification with 2,2-difluoroethanol in the presence of a base such as potassium carbonate (K2CO3) to introduce the 2,2-difluoroethoxy group at the fourth position.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic route with optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the first position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the isoquinoline ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted isoquinoline derivative.

Scientific Research Applications

1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Biological Studies: The compound is studied for its potential effects on various biological systems, including its interaction with enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of related bioactive molecules.

    Industrial Chemistry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoroethoxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-chloroisoquinoline: Lacks the difluoroethoxy group, making it less specific in its interactions.

    4-(2,2-difluoroethoxy)isoquinoline: Lacks the chloro group, which may affect its reactivity and binding properties.

    1-chloro-4-methoxyisoquinoline: Has a methoxy group instead of a difluoroethoxy group, which can alter its chemical and biological properties.

Uniqueness

1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride is unique due to the presence of both the chloro and difluoroethoxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2408962-98-9

Molecular Formula

C11H9Cl2F2NO

Molecular Weight

280.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.